molecular formula C27H27NO6S B12127351 ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate

ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate

Cat. No.: B12127351
M. Wt: 493.6 g/mol
InChI Key: SCWMTDNPUXYUTG-WYMLVPIESA-N
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Description

Ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a complex substitution pattern. Its structure includes a thiophene ring substituted at positions 2, 3, 4, and 5 with functional groups such as an ethyl carboxylate, acetyl, methyl, and a propenoylamino side chain.

Thiophene derivatives are widely studied for their pharmaceutical and materials science applications due to their electronic properties and ability to interact with biological targets. This compound’s acetyl and phenylmethoxy groups suggest enhanced lipophilicity, which may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C27H27NO6S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[(E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C27H27NO6S/c1-5-33-27(31)24-17(2)25(18(3)29)35-26(24)28-23(30)14-12-19-11-13-21(22(15-19)32-4)34-16-20-9-7-6-8-10-20/h6-15H,5,16H2,1-4H3,(H,28,30)/b14-12+

InChI Key

SCWMTDNPUXYUTG-WYMLVPIESA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The target compound’s XLogP3 (~5.8) is lower than the tetrazolyl derivative due to the absence of a highly hydrophobic tetrazolyl-sulfanyl group. However, its phenylmethoxy group increases lipophilicity compared to the sulfonyl-containing analog .
  • Bioactivity Potential: Tetrazolyl derivatives (e.g., ) are often associated with enhanced hydrogen-bonding capacity and metabolic stability, whereas acetyl groups (as in the target compound) may improve binding to enzymatic active sites .
  • Synthetic Complexity: The phenylmethoxy and propenoylamino groups in the target compound likely require multi-step synthesis, similar to methods described for plant-derived biomolecules .

Spectroscopic and Computational Comparisons

NMR Analysis

Evidence from structurally related compounds (e.g., ) suggests that substituents in regions analogous to the target compound’s phenylmethoxy group (positions 3 and 4) induce distinct chemical shifts. For example:

  • Region A (positions 39–44 in ) : Substitutions here (e.g., acetyl vs. methyl) alter electron density, leading to downfield shifts in adjacent protons.
  • Region B (positions 29–36 in ) : Bulky groups like phenylmethoxy may shield nearby protons, reducing δ values compared to smaller substituents (e.g., methoxy).

Computational Modeling

This property is less pronounced in sulfonyl or ester-containing analogs .

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